molecular formula C14H9N3O4S B7724490 3-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid

3-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid

Cat. No.: B7724490
M. Wt: 315.31 g/mol
InChI Key: QZWRXQJZVOXGPE-AATRIKPKSA-N
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Description

3-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by the presence of a nitrophenyl group attached to the imidazo[2,1-b]thiazole core, which is further connected to an acrylic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid typically involves a multi-step process. One common method starts with the cyclization of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as sodium ethoxide. This reaction produces ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate, which is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The final step involves the hydrolysis of the ester group to yield the acrylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

3-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acrylic acid moiety can undergo nucleophilic substitution reactions, particularly at the carboxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of esters or amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in π-π stacking interactions with aromatic amino acids in proteins, while the imidazo[2,1-b]thiazole core can form hydrogen bonds with polar residues. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid is unique due to the presence of the nitrophenyl group, which enhances its electronic properties and potential biological activity. The acrylic acid moiety also provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name

(E)-3-[6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4S/c18-12(19)6-5-11-13(15-14-16(11)7-8-22-14)9-1-3-10(4-2-9)17(20)21/h1-8H,(H,18,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWRXQJZVOXGPE-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=C/C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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